denileukin diftitox

Cutaneous T-cell lymphoma CTCL Immunotoxin

Sourcing biologically active, high-purity denileukin diftitox with consistent lot-to-lot potency remains a critical bottleneck for CTCL and Treg biology researchers. This recombinant fusion protein combines diphtheria toxin fragments A/B with full-length human IL-2, selectively binding the high-affinity IL-2 receptor (CD25) to deliver cytotoxic payload via receptor-mediated endocytosis. • Clinically validated: 36.2% IRC-assessed ORR (95% CI, 25.0%-48.7%) in the pivotal Phase III trial (NCT01871727) for relapsed/refractory CTCL. • Research-grade purity ≥95%; suitable for in vitro CD25+ cell depletion and in vivo immunomodulation studies. • Ships on blue ice; lyophilized powder stable at -20°C for 3 years.

Molecular Formula C7H9NO3
Molecular Weight 0
CAS No. 173146-27-5
Cat. No. B1170408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedenileukin diftitox
CAS173146-27-5
Molecular FormulaC7H9NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Denileukin Diftitox (CAS 173146-27-5) for Relapsed/Refractory Cutaneous T-Cell Lymphoma: A Critical Analysis of Clinical Differentiation and Procurement Rationale


Denileukin diftitox (CAS 173146-27-5) is a recombinant fusion protein composed of interleukin-2 (IL-2) linked to the cytotoxic A and B fragments of diphtheria toxin [1]. Its mechanism of action involves binding to the high-affinity IL-2 receptor (CD25) on target cells, leading to receptor-mediated endocytosis, intracellular release of the diphtheria toxin fragment, and subsequent inhibition of protein synthesis, resulting in cell death [1]. The currently approved formulation, denileukin diftitox-cxdl (also known as E7777 or Lymphir), is a purified version of the original ONTAK formulation, maintaining the same amino acid sequence but with improved purity and a higher percentage of active protein monomer species [2]. This compound is specifically indicated for the treatment of adult patients with relapsed or refractory cutaneous T-cell lymphoma (CTCL) who have received at least one prior systemic therapy, as approved by the FDA [3]. The pivotal Phase III study (NCT01871727) supporting this approval enrolled 69 patients with persistent or recurrent CTCL and demonstrated an objective response rate (ORR) of 36.2% (95% CI, 25.0%-48.7%) based on independent review committee (IRC) assessment [3].

Denileukin Diftitox: Why Molecular Precision Precludes Interchangeability with Other Immunotoxins or Targeted Therapies


Denileukin diftitox-cxdl is a precision-engineered immunotoxin with a unique dual-domain architecture—a diphtheria toxin payload fused to full-length human IL-2—that confers a specific binding profile and cytotoxic mechanism not shared by other agents in the CTCL armamentarium [1]. Unlike small molecule inhibitors (e.g., histone deacetylase inhibitors like vorinostat or romidepsin), monoclonal antibodies (e.g., mogamulizumab targeting CCR4, brentuximab vedotin targeting CD30), or other immunotoxins (e.g., tagraxofusp targeting CD123), denileukin diftitox-cxdl selectively targets cells expressing the high-affinity IL-2 receptor (CD25) [1]. This receptor is expressed on activated T-cells, regulatory T-cells (Tregs), and malignant T-cells in CTCL, but its expression pattern and density differ from the targets of other agents [2]. Furthermore, denileukin diftitox-cxdl is a purified formulation with improved purity and a higher percentage of active monomer species compared to the original ONTAK, impacting its potency and tolerability profile [3]. The clinical efficacy and safety data for denileukin diftitox-cxdl in relapsed/refractory CTCL are derived from a specific patient population with documented CD25 expression, and its use is supported by a dedicated Phase III trial (NCT01871727) with a defined dosing regimen (9 µg/kg/day for 5 consecutive days every 21 days) [1]. Generic substitution with an alternative agent that lacks this precise molecular target and clinical evidence base would introduce significant uncertainty regarding efficacy, safety, and dosing, and is not supported by regulatory or clinical guidelines.

Denileukin Diftitox: Quantitative Evidence of Differentiation from Key Comparators in CTCL


Denileukin Diftitox-cxdl (E7777) vs. Mogamulizumab: Comparative Efficacy in Relapsed/Refractory CTCL

In separate clinical trials, denileukin diftitox-cxdl (E7777) demonstrated an objective response rate (ORR) of 36.2% (95% CI, 25.0%-48.7%) in patients with relapsed/refractory CTCL, as assessed by independent review committee (IRC) in the pivotal Phase III trial (NCT01871727) [1]. In contrast, mogamulizumab, an anti-CCR4 monoclonal antibody, demonstrated an ORR of 28% in the Phase III MAVORIC trial (NCT01728805) in a similar population of patients with relapsed/refractory CTCL [2]. It is important to note that these are cross-study comparisons, not head-to-head trials, and patient populations may differ in baseline characteristics and prior treatments. Nevertheless, the data suggest a potential efficacy advantage for denileukin diftitox-cxdl in terms of response rate.

Cutaneous T-cell lymphoma CTCL Immunotoxin Mogamulizumab Comparative efficacy Objective response rate Relapsed/refractory

Denileukin Diftitox-cxdl vs. Brentuximab Vedotin: Response Rates in Real-World and Clinical Trial Settings

Denileukin diftitox-cxdl demonstrated an IRC-assessed ORR of 36.2% in the pivotal Phase III trial (NCT01871727) [1]. Brentuximab vedotin, an anti-CD30 antibody-drug conjugate, demonstrated an ORR of 67% in a real-world Spanish registry study of 67 CTCL patients [2]. However, it is critical to note that brentuximab vedotin is approved only for CD30-expressing CTCL, and its higher response rates are observed in this enriched population. In contrast, denileukin diftitox-cxdl targets CD25, which is expressed on a broader range of CTCL subtypes, and its efficacy is established in a less selected patient population [1]. In a separate Phase II study of brentuximab vedotin in relapsed/refractory CTCL (including CD30-positive and CD30-negative cases), the ORR was 27.8% (5/18) for CTCL patients, which is lower than the 36.2% ORR observed with denileukin diftitox-cxdl [3].

Cutaneous T-cell lymphoma CTCL Denileukin diftitox Brentuximab vedotin Objective response rate Comparative efficacy

Purified Formulation (E7777) vs. Original ONTAK: Improved Purity and Potency

Denileukin diftitox-cxdl (E7777) is a purified formulation of the original ONTAK, which was voluntarily withdrawn from the market [1]. While both share the identical amino acid sequence, E7777 is manufactured using a refined process that results in improved purity and a higher percentage of active protein monomer species [2]. This enhanced purity profile is expected to reduce the incidence of immunogenicity and improve the consistency of drug exposure. Although direct comparative clinical efficacy data between the two formulations in a head-to-head trial are not available, the Phase III study of E7777 (NCT01871727) demonstrated an ORR of 36.2%, which is consistent with the 30% ORR observed in the pivotal Phase III trial of the original ONTAK [3]. The key differentiation lies in the manufacturing process and the potential for improved tolerability and reduced immunogenicity with the purified E7777 formulation.

Denileukin diftitox E7777 ONTAK Purity Potency Formulation

Denileukin Diftitox-cxdl vs. Tagraxofusp: Differentiated Target and Clinical Indication

Denileukin diftitox-cxdl targets the high-affinity IL-2 receptor (CD25) [1], whereas tagraxofusp (Elzonris) is an immunotoxin targeting CD123 (the interleukin-3 receptor alpha chain) [2]. This fundamental difference in molecular target dictates their distinct clinical indications: denileukin diftitox-cxdl is approved for relapsed/refractory CTCL, while tagraxofusp is approved for blastic plasmacytoid dendritic cell neoplasm (BPDCN). In terms of efficacy, denileukin diftitox-cxdl demonstrated an ORR of 36.2% in CTCL [1]. In contrast, tagraxofusp demonstrated an ORR of 65% in a real-world study of relapsed/refractory BPDCN patients [3], but this response rate is not directly comparable due to the different disease contexts. The key differentiator is the target receptor expression: CD25 is expressed on activated T-cells and CTCL cells, while CD123 is highly expressed on BPDCN cells. Therefore, these two immunotoxins are not interchangeable and are indicated for different malignancies based on target expression.

Immunotoxin Denileukin diftitox Tagraxofusp CD25 CD123 CTCL BPDCN

Denileukin Diftitox: Evidence-Driven Application Scenarios in CTCL and Beyond


Treatment of Relapsed or Refractory Cutaneous T-Cell Lymphoma (CTCL)

Denileukin diftitox-cxdl is specifically indicated for the treatment of adult patients with relapsed or refractory CTCL who have received at least one prior systemic therapy [1]. The pivotal Phase III trial (NCT01871727) demonstrated an IRC-assessed ORR of 36.2% (95% CI, 25.0%-48.7%) and a median duration of response of 6.5 months in this heavily pretreated population [1]. The drug is administered intravenously at a dose of 9 µg/kg/day for 5 consecutive days every 21 days for up to 8 cycles [1]. This application is supported by robust clinical evidence and regulatory approval, making it a standard-of-care option for eligible patients.

Combination Therapy with CAR-T Cell Therapy in DLBCL

Preliminary evidence from a Phase I trial (NCT0485525) suggests that a single dose of denileukin diftitox-cxdl (E7777) administered prior to CAR-T cell therapy may enhance lymphodepletion of regulatory T-cells (Tregs) and improve outcomes in patients with high-risk diffuse large B-cell lymphoma (DLBCL) [2]. In this study, 14 patients received E7777 (5-9 µg/kg) on day -7 before standard lymphodepleting chemotherapy and CAR-T cell infusion. The overall response rate at 1 month was 86% (57% CR, 29% PR), and the 1-year progression-free survival was 77% (95% CI, 43%-92%) [2]. While this application is investigational, it highlights a potential future role for denileukin diftitox-cxdl as a Treg-depleting agent in combination with cellular therapies.

Research Use in Studies of IL-2 Receptor Biology and Treg Depletion

Denileukin diftitox is a valuable research tool for studying the biology of the IL-2 receptor and for depleting CD25-positive cells, including regulatory T-cells (Tregs), in preclinical models [3]. Its mechanism of action—binding to CD25 and delivering a cytotoxic diphtheria toxin payload—allows for selective elimination of CD25-expressing cells, enabling researchers to investigate the role of these cells in immune regulation, cancer, and autoimmune diseases [3]. While clinical applications are focused on CTCL, research-grade denileukin diftitox is used in a variety of in vitro and in vivo studies to modulate immune responses.

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